N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
“N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound. It’s also known as Paracetamol in the pharmaceutical industry . It’s widely used as an anti-pyretic (fever-reducing) drug .
Synthesis Analysis
The synthesis of “this compound” involves the reaction between the nucleophilic center in the starting materials and the electrophilic carbonyl carbon of the acetic anhydride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR, NMR, and GC-MS .Chemical Reactions Analysis
The oxidation of “this compound” has been studied spectrophotometrically. The reaction exhibits 1:4 stoichiometry (paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of >159°C (dec.), a predicted boiling point of 483.1±25.0 °C, and a predicted density of 1.295±0.06 g/cm3 .Scientific Research Applications
Pharmacological Insights and Clinical Applications
Pain Management and Anesthetic Use : Ketamine hydrochloride is recognized for its unique properties as a general anesthetic and short-acting analgesic. Its role in acute postoperative pain management, particularly as a low-dose adjunct to other analgesics, highlights its efficacy in improving postoperative pain outcomes and reducing opioid-related adverse effects. Studies emphasize its application in various routes of administration, underscoring its versatility in clinical settings (Schmid, Sandler, & Katz, 1999).
Chronic Pain Management : The utility of ketamine in managing chronic pain, including conditions such as complex regional pain syndromes and neuropathic pain, has been explored. While evidence supports its efficacy in certain contexts, the literature suggests a need for further research to clarify optimal use and long-term effects (Hocking & Cousins, 2003).
Psychiatric Research Applications : The exploration into ketamine's effects on psychiatric disorders has gained momentum, particularly its rapid-acting antidepressant properties. Studies investigate its impact on the glutamatergic system and its potential for treating affective disorders, highlighting its promise as a novel therapeutic option. However, the limitations regarding the transient nature of its effects and potential for misuse are noted, with calls for further research to develop more refined treatments (Naughton, Clarke, O'Leary, Cryan, & Dinan, 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Mode of Action
The mode of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the alteration of cellular processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, potentially leading to therapeutic benefits .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(methylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h2-5,10,12H,6H2,1H3,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFINPATTYONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.